REACTION_CXSMILES
|
[C:1]1([CH2:13]O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11]O)[CH:4]=[CH:3][CH:2]=1.C(Cl)Cl.P(Br)(Br)[Br:19].[BrH:22]>O>[Br:22][CH2:13][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][Br:19])[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC(=C12)CO)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the first half of the addition the solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed spontaneously
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring over 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
which again caused refluxing
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=CC2=CC=CC(=C12)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |